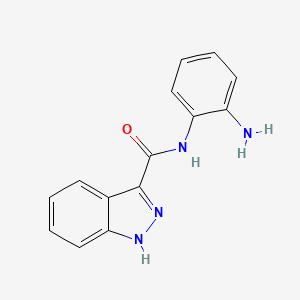

N-(2-aminophenyl)-1H-indazole-3-carboxamide

Vue d'ensemble

Description

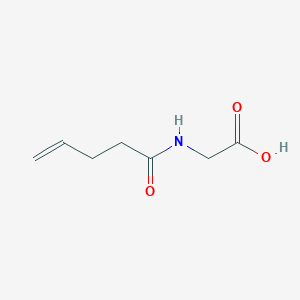

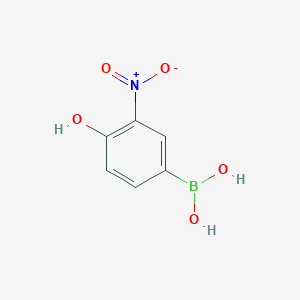

“N-(2-aminophenyl)-1H-indazole-3-carboxamide” is a complex organic compound. It likely contains an indazole group, which is a type of nitrogen-containing heterocycle, and a carboxamide group, which is a functional group derived from carboxylic acids .

Synthesis Analysis

While specific synthesis methods for “N-(2-aminophenyl)-1H-indazole-3-carboxamide” were not found, related compounds are often synthesized through various chemical reactions. For instance, 2-Aminothiophenol can be prepared in two steps, starting with the reaction of aniline with carbon disulfide followed by hydrolysis of the resulting mercaptobenzothiazole .Applications De Recherche Scientifique

Here is a comprehensive analysis of the scientific research applications of N-(2-aminophenyl)-1H-indazole-3-carboxamide, focusing on unique applications:

Pharmaceutical Synthesis

This compound has been utilized in the synthesis of secondary amides, which are significant in pharmaceutical applications. The process allows for the recuperation of the leaving group as a carbonylated N-heterocycle .

Sensing Applications

Boronic acids, which can be derived from compounds like N-(2-aminophenyl)-1H-indazole-3-carboxamide, are used in various sensing applications due to their interactions with diols and strong Lewis bases .

Microwave-Assisted Synthesis

The compound is used in microwave-assisted synthesis to create new derivatives for antioxidant and antimicrobial purposes .

Structure-Activity Relationship Studies

It has demonstrated multi-targeting ability against various cellular targets, showing high lethal effects on certain leukemia cells .

Antimicrobial Activity

N-(2-aminophenyl)-1H-indazole-3-carboxamide derivatives have been synthesized and characterized for their antimicrobial activities .

Orientations Futures

The future directions in the study of “N-(2-aminophenyl)-1H-indazole-3-carboxamide” could involve further exploration of its synthesis, properties, and potential applications. For instance, there is interest in the development of novel drugs that combine the inhibitory activity of different pharmacological targets in one molecule .

Mécanisme D'action

Target of Action

N-(2-aminophenyl)-1H-indazole-3-carboxamide primarily targets Histone Deacetylase (HDAC) . HDACs are a group of zinc-dependent metalloenzymes that play a significant role in cell invasion and migration . They are involved in the regulation of gene expression through the removal of acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription .

Mode of Action

The compound interacts with its target, HDAC, by inhibiting its activity . This inhibition disrupts the normal balance of acetylation and deacetylation of histones, leading to an increase in the acetylation levels . The hyperacetylation of histones results in the relaxation of chromatin structure, thereby promoting the transcription of certain genes .

Biochemical Pathways

The inhibition of HDACs affects various biochemical pathways. It has been observed that HDAC inhibitors can hasten apoptosis or programmed cell death . This is particularly relevant in the context of cancer, where the ability to induce apoptosis in cancer cells is a desirable effect . Additionally, the compound’s action on HDACs may also impact the Bcr-Abl pathway, which is implicated in certain types of leukemia .

Pharmacokinetics

Similar compounds have been observed to have good bioavailability and distribution

Result of Action

The inhibition of HDACs by N-(2-aminophenyl)-1H-indazole-3-carboxamide can lead to the induction of apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially contribute to the effectiveness of cancer therapy . Additionally, the compound’s potential impact on the Bcr-Abl pathway could have implications for the treatment of certain types of leukemia .

Propriétés

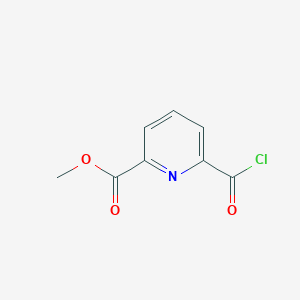

IUPAC Name |

N-(2-aminophenyl)-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O/c15-10-6-2-4-8-12(10)16-14(19)13-9-5-1-3-7-11(9)17-18-13/h1-8H,15H2,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYTZRZOKJALCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1439242.png)

![1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439243.png)

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1439251.png)

![4-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine hydrochloride](/img/structure/B1439252.png)

![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)

![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1439261.png)